Home > Products > Bioactive Reagents P380 > Fmoc-Homoarg(Pmc)-OH
Fmoc-Homoarg(Pmc)-OH - 214852-52-5

Fmoc-Homoarg(Pmc)-OH

Catalog Number: EVT-250812
CAS Number: 214852-52-5
Molecular Formula: C36H44N4O7S
Molecular Weight: 676.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Fmoc-L-β-homoArg(Pmc)-OH

  • Compound Description: This compound serves as a key intermediate in the synthesis of Fmoc-Homoarg(Pmc)-OH. It features a β-homoarginine residue protected with an N-terminal Fmoc group and a Pmc group on the guanidine side chain. The synthesis of this compound utilizes the Arndt-Eistert reaction, achieving a high yield while minimizing δ-lactam formation. []
  • Relevance: N-Fmoc-L-β-homoArg(Pmc)-OH is a direct precursor to Fmoc-Homoarg(Pmc)-OH, differing only in the configuration at the β-carbon of the homoarginine residue. The successful synthesis of this compound highlights the effectiveness of the Arndt-Eistert reaction in generating β-homoarginine derivatives. []

Fmoc-Orn(Mtt)-OH

  • Compound Description: This compound is structurally similar to Fmoc-Homoarg(Pmc)-OH, containing an ornithine residue with an N-terminal Fmoc protecting group and an Mtt group protecting the side chain amine. The Mtt group can be selectively removed, allowing for further modification of the side chain amine, such as guanidinylation to generate arginine analogs. []
  • Relevance: Fmoc-Orn(Mtt)-OH belongs to the same class of protected amino acids as Fmoc-Homoarg(Pmc)-OH, both bearing Fmoc for N-terminal protection. The use of Fmoc-Orn(Mtt)-OH in solid-phase peptide synthesis, particularly its application in generating arginine analogs through guanidinylation, highlights the versatility of protected amino acids in synthesizing modified peptides. []

Fmoc-Arg(Tos)-OH & Boc-Arg(Tos)-OH

  • Compound Description: These compounds are protected arginine derivatives with either Fmoc or Boc protecting the N-terminal and a Tosyl (Tos) group protecting the guanidine side chain. They are commonly used in peptide synthesis but are susceptible to δ-lactam formation during coupling reactions, especially when using mixed anhydride coupling or when the carboxyl component is an ester or amide. []
  • Relevance: These compounds share the same protected amino acid class as Fmoc-Homoarg(Pmc)-OH. While they differ in the specific protecting groups employed, they highlight the challenge of δ-lactam formation during peptide bond formation involving arginine derivatives, a consideration relevant to Fmoc-Homoarg(Pmc)-OH as well. []

Fmoc-Arg(Boc)2-OH

  • Compound Description: This is another protected arginine derivative featuring an Fmoc group for N-terminal protection and two Boc groups protecting the guanidine side chain. Similar to other arginine derivatives, it is also prone to δ-lactam formation during coupling, particularly when using the mixed anhydride method. []

L-[U-13C]Lysyl-L-[1-13C]Arginyl-L-[3-13C]Aspartyl-L-[1-13C]Serine (KRDS)

  • Compound Description: This tetrapeptide, synthesized using protected amino acids including Fmoc-Arg(Pmc)-OH, highlights the application of selectively protected amino acids in solid-phase peptide synthesis. The use of Fmoc-Arg(Pmc)-OH in this synthesis demonstrates its utility in incorporating arginine into peptide sequences. []
  • Relevance: The successful incorporation of Fmoc-Homoarg(Pmc)-OH into the KRDS peptide sequence showcases its compatibility with standard solid-phase peptide synthesis techniques, emphasizing its utility in generating modified peptides containing homoarginine. []

H-Asp-Phe-Asp-Pra-Leu-Arg-Cys-Pra-Leu-Gly-Arg-Pra-Tyr-Arg-Pro-Cys-Trp-Gln-Pra-OH

  • Compound Description: This peptide represents a precursor molecule designed for the synthesis of a highly tritiated analogue of rat/human melanin-concentrating hormone (MCH). This precursor incorporates L-propargylglycine (Pra) as a substitute for methionine and valine residues, enabling subsequent tritiation. The use of Fmoc-Arg(Pmc)-OH in this synthesis demonstrates its compatibility with other protected amino acids and its utility in generating complex peptide sequences. []
  • Relevance: The successful incorporation of Fmoc-Homoarg(Pmc)-OH in this complex synthesis further exemplifies its utility in synthesizing modified peptides and its compatibility with solid-phase peptide synthesis strategies involving multiple protected amino acids and modifications. []
Overview

Fmoc-Homoarg(Pmc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine, is a derivative of homoarginine commonly utilized in the field of peptide synthesis. This compound features a unique protecting group that facilitates its application in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely recognized for its stability during synthesis and ease of removal under mild conditions, making it a preferred choice among chemists.

Source and Classification

Fmoc-Homoarg(Pmc)-OH is classified as an amino acid derivative, specifically a modified form of homoarginine. It is primarily sourced from chemical suppliers specializing in peptide synthesis reagents and is used extensively in research and pharmaceutical applications. The compound has been noted for its role in the synthesis of therapeutic peptides and other bioactive molecules .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-Homoarg(Pmc)-OH typically employs solid-phase peptide synthesis (SPPS) techniques. The process involves the following steps:

  1. Resin Preparation: A suitable resin, such as Wang or Rink amide resin, is used to anchor the initial amino acid.
  2. Fmoc Group Protection: The amino group of homoarginine is protected with the Fmoc group to prevent unwanted reactions during synthesis.
  3. Coupling Reactions: The protected amino acid is coupled to the growing peptide chain using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in dimethylformamide.
  4. Deprotection Steps: After each coupling step, the Fmoc group is removed using a base such as piperidine, allowing for the introduction of subsequent amino acids .

The Pmc protecting group on the side chain of homoarginine provides stability during synthesis but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) at the final cleavage stage .

Molecular Structure Analysis

Structure and Data

The molecular structure of Fmoc-Homoarg(Pmc)-OH consists of several key components:

  • Fmoc Group: A bulky protecting group that aids in solubility and stability.
  • Homoarginine Backbone: An amino acid structure featuring an additional methylene group compared to standard arginine.
  • Pmc Group: A sulfonyl protecting group that offers moderate stability against acidic conditions.

The molecular weight of Fmoc-Homoarg(Pmc)-OH is approximately 662.8 g/mol. Its chemical formula can be represented as C₄₁H₅₉N₃O₈S .

Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-Homoarg(Pmc)-OH participates in various chemical reactions typical for amino acids and peptides:

  1. Peptide Bond Formation: It readily forms peptide bonds with other amino acids during SPPS.
  2. Deprotection Reactions: The removal of the Fmoc and Pmc groups occurs under specific conditions:
    • The Fmoc group can be removed using piperidine in DMF.
    • The Pmc group requires TFA for effective cleavage.

These reactions are crucial for assembling complex peptide structures and ensuring that the final product retains its desired biological activity .

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-Homoarg(Pmc)-OH primarily relates to its role in peptide synthesis rather than direct biological activity. During SPPS, the compound allows for the controlled assembly of peptides through sequential coupling reactions. The stability provided by the Fmoc and Pmc groups ensures that the integrity of the growing peptide chain is maintained until final cleavage .

Upon deprotection, the resulting peptides can exhibit various biological functions depending on their sequence and structure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under neutral to basic conditions; sensitive to strong acids during deprotection.

These properties make Fmoc-Homoarg(Pmc)-OH suitable for various applications in synthetic organic chemistry and biochemistry .

Applications

Scientific Uses

Fmoc-Homoarg(Pmc)-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing complex peptides, including therapeutic agents.
  • Research Applications: Utilized in studies involving protein interactions, enzyme activity assays, and drug development.
  • Bioconjugation Techniques: Employed in linking peptides to other biomolecules for creating targeted therapies.

Its versatility makes it an invaluable tool in both academic research and pharmaceutical development .

Introduction to Fmoc-Homoarg(Pmc)-OH in Modern Peptide Chemistry

Fmoc-Homoarg(Pmc)-OH represents a strategically engineered amino acid derivative designed to overcome persistent synthetic and functional challenges in peptide science. This compound integrates three critical elements: the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amine protection, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) moiety for side-chain guanidino protection, and the homoarginine (hArg) backbone—an arginine homologue featuring an additional methylene group in its side chain. Its development responds to the need for metabolically stable, functionally diverse peptides in drug discovery and chemical biology [6] [10].

Historical Development of Protected Arginine Analogues in Solid-Phase Peptide Synthesis

The synthesis of arginine-rich peptides has long been hindered by two key challenges: δ-lactam formation (a cyclization side reaction during activation) and incomplete deprotection of guanidino groups. Early protecting groups like nitro (NO₂) and tosyl (Tos) required harsh cleavage conditions (e.g., HF or Na/liquid NH₃), limiting compatibility with complex peptides [4]. The 1980s–1990s saw iterative improvements:

  • Mts (4-methoxy-2,3,6-trimethylphenylsulfonyl): Enhanced acid lability but prone to side reactions during prolonged TFA exposure [9].
  • Pmc (1987): Introduced by Ramage et al., its chroman-based structure provided optimized acid sensitivity (cleavable with 95% TFA in 1–3 hr) while suppressing alkylation side reactions [1] [5].
  • Pbf (1990s): A pentamethyldihydrobenzofuran variant with slightly higher acid lability than Pmc, now dominant in commercial SPPS [4] [9].

Table 1: Evolution of Arginine Side-Chain Protecting Groups

GroupCleavage ConditionsStability IssuesRelative Cost Factor
NO₂SnCl₂, H₂/PdOrnithine formationLow
TosHF/TFMSATryptophan alkylationModerate
MtrTFA/thioanisoleSlow cleavageHigh
Pmc95% TFA, 1–3 hrModerate stabilityHigh
Pbf95% TFA, 1–2 hrδ-lactam formationVery high

Data synthesized from [4] [5] [9]

Homoarginine derivatives entered this landscape to address metabolic instability and altered bioactivity in arginine-containing peptides. The extended side chain of hArg resembles arginine sterically but confers distinct protease resistance and pKa profiles [6] [10].

Role of Fmoc-Homoarg(Pmc)-OH in Advancing Orthogonal Protection Strategies

Orthogonal protection—where distinct protecting groups are cleaved independently without cross-talk—is essential for synthesizing peptides with post-translational modifications or branched architectures. Fmoc-Homoarg(Pmc)-OH excels in such schemes due to:

Pmc’s Orthogonal Compatibility

  • Stability to bases: Unaffected by piperidine (20%) used for Fmoc deprotection [1] [7].
  • Compatibility with acid-labile linkers: Cleavable concurrently with peptide-resin detachment in TFA cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) [5] [9].
  • Resistance to nucleophiles: Stable to hydrazine (for Dde/ivDde removal) and Pd⁰ (for Alloc deprotection) when rigorous scavenger protocols are followed [7].

Synthetic Workflow Integration

In peptides requiring selective side-chain modifications, Pmc’s robustness enables sequential deprotection:

  • Global Fmoc removal with piperidine.
  • Selective ε-amine modification (e.g., acylation) on Lys(ivDde) residues using hydrazine.
  • Final TFA cleavage releasing Pmc and resin-bound peptides simultaneously [7].

Table 2: Orthogonal Protection Schemes Compatible with Fmoc-Homoarg(Pmc)-OH

Protection SchemeDeprotection ReagentConditionsPmc Stability
FmocPiperidine (20%)RT, 5–20 minStable
ivDde/DdeHydrazine (2–5%)DMF, RTStable¹
AllocPd(PPh₃)₄CHCl₃/AcOH/NMMStable²
Mmt/Mtt1% TFA in DCMRT, 1–5 minStable

¹With allyl alcohol additive; ²Requires anaerobic conditions [7]

Comparative Analysis of Homoarginine Derivatives in Non-Canonical Amino Acid Design

Homoarginine (hArg) differs structurally from arginine through its elongated side chain (–CH₂–CH₂–CH₂–NH–C(=NH)NH₂ vs. –CH₂–CH₂–NH–C(=NH)NH₂), conferring distinct advantages:

Biochemical Properties

  • pKa shift: The guanidino group in hArg exhibits pKa ≈ 12.9 (vs. 12.5 for Arg), enhancing cationic character at physiological pH and strengthening electrostatic interactions with phosphates or carboxylates [6].
  • Protease resistance: The extra methylene impedes recognition by trypsin-like proteases, extending plasma half-life (e.g., hArg-containing apelin-17 analogues show 340-fold stability increase) [10].

Functional Versatility in Peptide Design

  • G protein-coupled receptor (GPCR) modulation: In apelin receptor agonists, hArg substitution at critical positions enhances Gαi signaling bias while reducing β-arrestin recruitment—key for minimizing cardiomyocyte hypertrophy [10].
  • Membrane interaction: The elongated hydrophobic spacer improves penetration in cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) by optimizing hydrophobic-cationic balance [6] [8].

Table 3: Performance Metrics of hArg vs. Arg in Therapeutic Peptides

ParameterArg-Containing PeptidehArg-Containing AnalogueImprovement Factor
Plasma half-life (apelin-17)0.5 hr170 hr340×
ACE2 cleavage susceptibilityHighUndetectable
APJ receptor binding (Kᵢ)0.7 nM0.12–0.17 nM4–6×
β-arrestin recruitmentFull agonistPartial agonist (Emax 48–54%)Significant bias

Data derived from [10] [8]

Limitations and Alternatives:

  • Synthetic complexity: Fmoc-Homoarg(Pmc)-OH costs ~10× more than Fmoc-Arg(Pbf)-OH due to lower production scales [4].
  • Steric effects: In tightly folded peptides, the extended side chain may disrupt tertiary structures; site-specific incorporation is essential [6].

Properties

CAS Number

214852-52-5

Product Name

Fmoc-Homoarg(Pmc)-OH

IUPAC Name

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1

InChI Key

ZZSYLAIWMWFQRW-PMERELPUSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Synonyms

214852-52-5;Fmoc-Har(Pmc)-OH;Fmoc-Homoarg(Pmc)-OH;FMOC-HOMOARG-OH;Fmoc-L-HomoArg(Pmc)-OH;6903AH;ZINC150339238;(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-6-[3-(2,2,5,7,8-pentamethylchroman-6-ylsulfonyl)guanidino]hexanoicacid

Canonical SMILES

CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CCC(O2)(C)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.